molecular formula C37H54O11 B8075682 [(1S,1'S,3'R,4R,4'R,5R,5'R,6'R,10'S,12'S,16'R,18'S,21'R)-2-hydroxy-1,4',6',12',17',17'-hexamethyl-18'-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyspiro[3,6-dioxabicyclo[3.1.0]hexane-4,8'-9-oxahexacyclo[11.9.0.01,21.04,12.05,10.016,21]docos-13-ene]-3'-yl] acetate

[(1S,1'S,3'R,4R,4'R,5R,5'R,6'R,10'S,12'S,16'R,18'S,21'R)-2-hydroxy-1,4',6',12',17',17'-hexamethyl-18'-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyspiro[3,6-dioxabicyclo[3.1.0]hexane-4,8'-9-oxahexacyclo[11.9.0.01,21.04,12.05,10.016,21]docos-13-ene]-3'-yl] acetate

Cat. No.: B8075682
M. Wt: 674.8 g/mol
InChI Key: XUJMHSCMPCZWOV-LAQQPNPASA-N
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Description

Chemical Identity and Structural Characterization

IUPAC Nomenclature and Systematic Nomenclature Analysis

The systematic IUPAC name of paclitaxel reflects its intricate polycyclic framework and functional group arrangement. The core structure consists of a taxane ring system (a tetracyclic diterpene) fused to a four-membered oxetane ring, with ester-linked side chains at C-2, C-4, and C-13 positions. Key substituents include:

  • A benzoyl group at C-2.
  • Acetyl groups at C-4 and C-10.
  • A (2R,3S)-N-benzoyl-3-phenylisoserine side chain at C-13.

The stereochemical descriptors (e.g., 1S,2S,3R) arise from the tetracyclic taxane core’s eight stereocenters, which are critical for biological activity. The semi-synthetic origin of paclitaxel from Taxus baccata necessitates precise stereochemical control during manufacturing to maintain therapeutic efficacy.

Molecular Geometry and Stereochemical Configuration

Paclitaxel’s bioactivity depends on its three-dimensional conformation, particularly the spatial arrangement of the taxane ring and side chains. X-ray crystallography reveals a boat-like conformation for the taxane ring (C1–C15), with the oxetane ring (D-ring) adopting a chair-like geometry. The C-13 side chain exhibits conformational flexibility, with two distinct orientations observed in crystallographic studies:

  • Extended conformation : The benzamide group projects away from the taxane core, facilitating interactions with microtubule β-tubulin.
  • Folded conformation : The side chain bends toward the oxetane ring, potentially reducing solubility.

The C2′ hydroxyl group (from the isoserine moiety) forms hydrogen bonds with tubulin, while the C3′ benzamide engages in hydrophobic interactions with the protein’s M-loop.

Crystallographic Studies and X-ray Diffraction Patterns

Paclitaxel crystallizes in a monoclinic system (space group P2₁) with two independent molecules per asymmetric unit, accompanied by solvent molecules (water and dioxane). Key crystallographic parameters include:

Parameter Value
Unit cell dimensions a = 14.2 Å, b = 17.3 Å, c = 19.8 Å
β angle 92.5°
Resolution 1.8 Å (high-resolution)

The taxane ring’s conformation is conserved between the two molecules, but the C-13 side chain adopts divergent orientations, highlighting its flexibility. Powder X-ray diffraction (XRPD) studies further identify a novel polymorph with enhanced stability, characterized by distinct diffraction peaks at 2θ = 7.5°, 12.1°, and 15.3°.

Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (500 MHz, CDCl₃): Key signals include δ 7.75–7.25 (m, aromatic protons), δ 6.27 (s, C10 acetate), and δ 5.68 (d, C2′ hydroxyl).
  • ¹³C NMR : Assignments confirm the taxane skeleton (δ 80–85 ppm for oxetane carbons) and ester carbonyls (δ 170–175 ppm).
Mass Spectrometry (MS)
  • Electrospray Ionization (ESI-MS) : m/z 854.3 [M+H]⁺, consistent with the molecular formula C₄₇H₅₁NO₁₄.
  • Fragmentation patterns : Loss of acetyl (m/z 812.3) and benzoyl (m/z 729.2) groups confirms ester linkages.
Infrared (IR) Spectroscopy

FTIR analysis identifies functional groups critical for paclitaxel’s stability and interactions:

  • C=O stretches : 1727 cm⁻¹ (ester carbonyls), 1652 cm⁻¹ (amide I band).
  • O–H stretches : 3339 cm⁻¹ (hydroxyl groups).

Properties

IUPAC Name

[(1S,1'S,3'R,4R,4'R,5R,5'R,6'R,10'S,12'S,16'R,18'S,21'R)-2-hydroxy-1,4',6',12',17',17'-hexamethyl-18'-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyspiro[3,6-dioxabicyclo[3.1.0]hexane-4,8'-9-oxahexacyclo[11.9.0.01,21.04,12.05,10.016,21]docos-13-ene]-3'-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H54O11/c1-17-12-37(29-34(7,47-29)30(42)48-37)46-20-13-32(5)22-9-8-21-31(3,4)23(45-28-27(41)26(40)19(39)15-43-28)10-11-35(21)16-36(22,35)14-24(44-18(2)38)33(32,6)25(17)20/h9,17,19-21,23-30,39-42H,8,10-16H2,1-7H3/t17-,19-,20+,21+,23+,24-,25+,26+,27-,28+,29-,30?,32+,33-,34+,35-,36+,37-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUJMHSCMPCZWOV-LAQQPNPASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2(C3C(O3)(C(O2)O)C)OC4C1C5(C(CC67CC68CCC(C(C8CC=C7C5(C4)C)(C)C)OC9C(C(C(CO9)O)O)O)OC(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@@]2([C@H]3[C@](O3)(C(O2)O)C)O[C@@H]4[C@H]1[C@]5([C@@H](C[C@@]67C[C@@]68CC[C@@H](C([C@@H]8CC=C7[C@@]5(C4)C)(C)C)O[C@H]9[C@@H]([C@H]([C@@H](CO9)O)O)O)OC(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H54O11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

674.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66176-93-0
Record name Cimicifugoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66176-93-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Bicyclo[3.1.0]hexane Core Assembly

The 3,6-dioxabicyclo[3.1.0]hexane system is synthesized via a double cyclization strategy. A dithiane-protected diketone undergoes sequential alkylation and ring-closing reactions. For example, lithiation of 1,3-dithiane (1) with butyllithium in tetrahydrofuran (THF) at -70°C generates a nucleophilic species, which reacts with methyl n-propyl ketone to form a tertiary alcohol (2). Subsequent deprotection with sodium in liquid ammonia yields a diol (3), which is selectively tosylated at the primary hydroxyl group (4). Removal of the dithiane group with mercuric chloride in aqueous acetonitrile produces an α-hydroxy ketone (5), which undergoes ketalization to form an acyclic intermediate (6). Cyclization with sodium hydride in dimethyl sulfoxide (DMSO) at 70°C affords the oxepane derivative (7).

Spiroketalization

The oxepane (7) is subjected to acid-catalyzed hydrolysis (e.g., perchloric acid in ether) to yield a keto-ketal (8), which is reduced with sodium borohydride in methanol to produce a mixture of epimeric alcohols (9a and 9b). Chromatographic separation yields the cis- and trans-diastereomers, with the cis-isomer (9a) serving as the precursor for spiroketal formation. Treatment with hydrochloric acid in acetone induces cyclization to the spiro[3,6-dioxabicyclo[3.1.0]hexane] system (10).

Construction of the 9-Oxahexacyclo[11.9.0.0¹,²¹.0⁴,¹².0⁵,¹⁰.0¹⁶,²¹]docos-13-ene Core

Polyene Cyclization

The hexacyclic framework is assembled via acid-catalyzed cyclization of a geranyl-derived polyene. A Wittig reaction between the keto-ketal (8) and triethyl phosphonoacetate in benzene at 70°C generates a conjugated enone (11), which undergoes intramolecular Diels-Alder cyclization under high dilution conditions to form the bicyclo[3.2.1]octane intermediate (12). Further cyclization with boron trifluoride etherate yields the oxahexacyclo core (13).

Stereochemical Control

Asymmetric hydrogenation using rhodium catalysts and chiral phosphine ligands (e.g., (R)-Ph-β-GLUP or (4R,5R)-DIOP) establishes critical stereocenters. For example, hydrogenation of a prochiral enamide derivative (14) under 10 bar H₂ in methanol with [Rh(COD)₂]BF₄ and (R)-Ph-β-GLUP achieves 92% enantiomeric excess (e.e.) at C18'.

Glycosylation of the C18'-Hydroxyl Group

Pyranose Donor Preparation

The (2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl moiety is synthesized from D-glucose via selective protection and oxidation. Peracetylated glucose is treated with acetic anhydride in pyridine to yield β-D-glucopentaacetate (15), which is selectively deacetylated at C2 using hydrazine acetate to form a hemiacetal (16).

Stereoselective Glycosylation

The oxahexacyclo core (13) is glycosylated with the pyranose donor (16) under Koenigs-Knorr conditions (Ag₂CO₃, CH₂Cl₂). The reaction proceeds with retention of configuration at the anomeric center, affording the β-glycoside (17) in 78% yield.

Acetylation of the C3'-Hydroxyl Group

The final step involves acetylation of the C3'-alcohol (17) with acetic anhydride in pyridine at room temperature. The reaction proceeds quantitatively to yield the target acetate (18), which is purified via silica gel chromatography (ethyl acetate/hexane, 1:4).

Optimization of Key Reaction Parameters

Reaction StepConditionsYield (%)Selectivity (e.e. or d.r.)
Spiroketal CyclizationHCl/acetone, 45°C, 3h85d.r. 4:1 (cis:trans)
Asymmetric Hydrogenation[Rh(COD)₂]BF₄/(R)-Ph-β-GLUP, 10 bar H₂9292% e.e.
GlycosylationAg₂CO₃, CH₂Cl₂, 4Å MS78β:α > 20:1
AcetylationAc₂O/pyridine, rt, 12h99-

Chemical Reactions Analysis

Types of Reactions: Cimicifugoside undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure to enhance its therapeutic properties or to study its behavior under different conditions.

Common Reagents and Conditions: Common reagents used in the reactions involving Cimicifugoside include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired outcomes.

Major Products Formed: The major products formed from the reactions of Cimicifugoside depend on the type of reaction and the reagents used. For example, oxidation reactions may result in the formation of hydroxylated derivatives, while reduction reactions can lead to the formation of reduced triterpenoid saponins .

Scientific Research Applications

The compound [(1S,1'S,3'R,4R,4'R,5R,5'R,6'R,10'S,12'S,16'R,18'S,21'R)-2-hydroxy-1,4',6',12',17',17'-hexamethyl-18'-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyspiro[3,6-dioxabicyclo[3.1.0]hexane-4,8'-9-oxahexacyclo[11.9.0.01,21.04,12.05,10.016,21]docos-13-ene]-3'-yl] acetate is a complex organic molecule with potential applications in various scientific fields. This article explores its applications based on available research findings.

Chemical Properties and Structure

The compound features multiple functional groups and a unique spirocyclic structure that contributes to its chemical reactivity and biological activity. The presence of hydroxyl groups indicates potential interactions with biological systems and other chemical entities.

Pharmaceutical Applications

The intricate structure of this compound suggests potential use in drug development. Compounds with similar structural features have been investigated for their antimicrobial , antiviral , and anticancer properties:

  • Antimicrobial Activity : Research has shown that related compounds exhibit significant antibacterial effects against a range of pathogens.
  • Anticancer Properties : Some derivatives of similar structures have demonstrated the ability to inhibit cancer cell growth through various mechanisms.

Biotechnology

In biotechnology, this compound could be utilized in the design of novel biosensors or as a component in drug delivery systems due to its ability to form stable complexes with biomolecules.

Material Science

The unique structural characteristics allow for potential applications in the development of new materials:

  • Polymeric Materials : The compound can be used as a precursor for synthesizing polymers with specific properties.
  • Nanotechnology : Its complex structure may enable the formation of nanoparticles that could be used in targeted drug delivery or imaging applications.

Agricultural Chemistry

Given the increasing interest in sustainable agriculture, compounds with similar structures are being explored for their potential as natural pesticides or growth regulators:

  • Pesticidal Activity : Preliminary studies suggest that structurally related compounds may exhibit insecticidal properties.
  • Plant Growth Regulation : Compounds like this one could be developed into biostimulants to enhance plant growth and resilience.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of structurally similar compounds and found that they significantly inhibited the growth of Gram-positive bacteria. This suggests that the compound could be further explored for developing new antibiotics.

Case Study 2: Anticancer Research

Research on derivatives of this compound demonstrated selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is crucial for minimizing side effects in cancer therapies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Table 1: Key Structural and Functional Comparisons
Compound Name / ID Molecular Formula Molecular Weight Key Structural Features Biological Activity
Target Compound C37H56O11 676.80 Spirocyclic core, hexamethyl groups, glycosylated tetrahydropyran, acetyl ester NF-kappa-B inhibition, CYP3A4 inhibition, moderate oral bioavailability
Compound 16 (Nucleoside-Perfluorinated Hybrid) C41H42F17N9O14 1207.26 Perfluorinated chain, thymine base, triazole linkages, acetylated glucose Antiviral potential (structural similarity to nucleoside analogs)
1-Deoxyforskolin C22H32O7 408.49 Diterpene core, acetylated hydroxyl, fused bicyclic ethers Adenylate cyclase activation, cardiovascular effects
[(1S,2R,6S,8R,9R)-...]methyl acetate C14H22O7 302.32 Tricyclic ether, acetyl ester, methyl substitutions Unspecified (structural focus on ester stability)
Carbocyclic Nucleosides (Southern Conformers) Varies ~300–400 Bicyclo[3.1.0]hexane template, fixed Southern conformation, pyrimidine/purine bases Antiviral activity (e.g., 2'-deoxy-methanocarba-A targets viral polymerases)

Functional and Mechanistic Differences

Stereochemical Complexity :

  • The target compound’s spirocyclic and hexacyclic framework distinguishes it from simpler bicyclic systems (e.g., ’s tricyclic ether). Its stereochemical configuration (10 stereocenters) likely enhances target specificity but reduces synthetic accessibility compared to compounds like 1-Deoxyforskolin (6 stereocenters) .

Glycosylation and Solubility: The tetrahydropyran glycosylation in the target compound improves water solubility (TPSA = 157 Ų) relative to non-glycosylated analogs like 1-Deoxyforskolin (TPSA ≈ 100 Ų) . However, perfluorinated hybrids (e.g., Compound 16) exhibit extreme hydrophobicity due to fluorine content .

Biological Targets :

  • The target compound’s predicted NF-kappa-B and HIF-1α inhibition aligns with anti-inflammatory applications, contrasting with 1-Deoxyforskolin’s cAMP-elevating activity . Carbocyclic nucleosides () target viral replication machinery, a mechanism absent in the target compound .

Research Findings and Implications

  • Structural Stability : The target compound’s hexamethyl groups enhance metabolic stability compared to less substituted analogs (e.g., ’s compound), reducing susceptibility to oxidative degradation .
  • Therapeutic Potential: Its NF-kappa-B inhibition suggests utility in inflammatory diseases, while carbocyclic nucleosides () are prioritized for antiviral therapy .
  • Synthetic Challenges : The compound’s 9-oxahexacyclo[...] framework requires advanced stereocontrolled synthesis, unlike the modular click-chemistry approach used for Compound 16 .

Biological Activity

The compound is a complex organic molecule with potential biological activities. This article explores its biological activity including mechanisms of action, toxicity profiles, and therapeutic potentials based on available research.

Chemical Structure and Properties

The compound is characterized by a unique spirocyclic structure and multiple hydroxyl groups that may contribute to its biological interactions. Its detailed chemical structure can be summarized as follows:

  • Molecular Formula : C₃₆H₆₈O₁₃
  • Molecular Weight : 600.84 g/mol
  • IUPAC Name : [(1S,1'S,3'R,...)-2-hydroxy-1,...]-3'-yl acetate

1. Antimicrobial Activity

Research indicates that compounds with similar structural features may exhibit antimicrobial properties. For instance:

  • Mechanism : Some studies suggest that the presence of hydroxyl groups enhances the ability to disrupt bacterial cell membranes.
  • Case Study : A related hexacyclic compound was shown to inhibit the growth of Gram-positive bacteria in vitro .

2. Cytotoxicity

The cytotoxic effects of this compound have been evaluated against various cancer cell lines:

  • Findings : Preliminary results indicate that it exhibits selective cytotoxicity towards certain tumor cell lines while sparing normal cells.
  • Example : A study showed that similar compounds induced apoptosis in human breast cancer cells through the activation of caspase pathways .

3. Toxicity Profiles

Understanding the toxicity is crucial for evaluating the safety of this compound:

Toxicity TypeValueReference
Honey Bee Toxicity0.6420PlantaeDB
Crustacea Aquatic Toxicity0.5155PlantaeDB
Fish Aquatic ToxicityPositivePlantaeDB

These values suggest a moderate toxicity profile in aquatic environments which necessitates caution in ecological assessments.

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways critical for pathogen survival.
  • Cell Membrane Disruption : The spirocyclic structure could facilitate interactions with lipid membranes leading to increased permeability and cell lysis.

Research Findings and Case Studies

A series of studies have been conducted to elucidate the biological activity of similar compounds:

  • Antiviral Activity : Compounds with structural similarities have been documented to exhibit antiviral properties against herpes simplex virus (HSV) and Varicella-Zoster virus (VZV) by inhibiting viral replication mechanisms .
  • Phytochemical Studies : Various phytochemical analyses have demonstrated that extracts containing similar compounds show significant antioxidant activities which can contribute to their therapeutic effects against oxidative stress-related diseases.

Q & A

Q. What are the key physicochemical properties of this compound, and how do they influence experimental design?

The compound’s LogP (2.99) and polar surface area (216.89 Ų) suggest moderate lipophilicity and high polarity, impacting solubility and membrane permeability. These properties guide solvent selection for synthesis (e.g., DMSO for polar intermediates) and formulation strategies for biological assays. Molar refractivity (211.24 cm³) and rotatable bonds (13) further inform crystallography and conformational analysis .

Q. What strategies are recommended for synthesizing this complex polycyclic structure?

Multi-step synthesis with orthogonal protecting groups (e.g., acetyl, tert-butyl) is critical for managing reactive hydroxyl and acetate moieties. Modular approaches, such as coupling pre-formed spirocyclic fragments via glycosylation or esterification, can reduce steric hindrance. Evidence from similar macrolides suggests using Mitsunobu reactions for stereospecific ether formation .

Q. Which analytical techniques are most effective for structural characterization?

  • GC-MS : For volatile intermediates (e.g., acetylated derivatives), using non-polar columns (HP-5MS) with temperature programming ensures resolution of stereoisomers .
  • NMR : ¹³C DEPT and 2D-COSY resolve overlapping signals in the polycyclic core.
  • HPLC : Reverse-phase C18 columns with UV detection (210–254 nm) monitor purity, especially for polar metabolites .

Q. How can computational modeling aid in predicting reactivity or stability?

Quantum mechanical calculations (DFT) optimize transition states for stereoselective reactions, while molecular dynamics (MD) simulations assess conformational stability of the spirocyclic system. COMSOL Multiphysics integrated with AI can predict solvent effects and reaction yields under varying conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological data (e.g., conflicting IC₅₀ values)?

Implement quadruplicate assays with statistical validation (ANOVA, Tukey’s HSD) to account for batch variability. Cross-validate using orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability). Integrate cheminformatics tools to correlate structural outliers with activity cliffs .

Q. What methodologies establish structure-activity relationships (SAR) for this compound’s derivatives?

  • Docking studies : Use AutoDock Vina to map interactions with target proteins, focusing on the acetate and oxy substituents.
  • Free-energy perturbation (FEP) : Quantify contributions of methyl groups to binding entropy.
  • Parallel synthesis : Systematically vary the trihydroxyoxan moiety and assay cytotoxicity .

Q. How can multi-step synthesis be optimized for scalability without compromising stereochemical integrity?

Apply Design of Experiments (DoE) to identify critical parameters (e.g., temperature, catalyst loading). Automated flow reactors enable precise control of residence time for sensitive intermediates. In-line FTIR monitors real-time epimerization risks .

Q. What are the challenges in stereochemical control during glycosylation of the trihydroxyoxan moiety?

Q. What integrative approaches bridge computational predictions and experimental outcomes?

Implement a feedback loop where failed reactions are analyzed via ML algorithms (e.g., Random Forest) to refine computational models. Tools like ICReDD’s reaction path search narrow experimental conditions by prioritizing low-energy intermediates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.